molecular formula C8H6Br2N4O B10955765 (4-bromo-1-methyl-1H-pyrazol-5-yl)(4-bromo-1H-pyrazol-1-yl)methanone

(4-bromo-1-methyl-1H-pyrazol-5-yl)(4-bromo-1H-pyrazol-1-yl)methanone

Cat. No.: B10955765
M. Wt: 333.97 g/mol
InChI Key: FHPYTYPNOQKSBY-UHFFFAOYSA-N
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Description

(4-bromo-1-methyl-1H-pyrazol-5-yl)(4-bromo-1H-pyrazol-1-yl)methanone is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of bromine atoms and a methanone group, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-pyrazol-5-yl)(4-bromo-1H-pyrazol-1-yl)methanone typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with 4-bromo-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-pyrazol-5-yl)(4-bromo-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, (4-bromo-1-methyl-1H-pyrazol-5-yl)(4-bromo-1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole-based ligands and catalysts .

Biology and Medicine

In biology and medicine, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to explore the specific biological effects of this compound .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-5-yl)(4-bromo-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-bromo-1-methyl-1H-pyrazol-5-yl)(4-bromo-1H-pyrazol-1-yl)methanone is unique due to the presence of two bromine atoms and a methanone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H6Br2N4O

Molecular Weight

333.97 g/mol

IUPAC Name

(4-bromo-2-methylpyrazol-3-yl)-(4-bromopyrazol-1-yl)methanone

InChI

InChI=1S/C8H6Br2N4O/c1-13-7(6(10)3-11-13)8(15)14-4-5(9)2-12-14/h2-4H,1H3

InChI Key

FHPYTYPNOQKSBY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)N2C=C(C=N2)Br

Origin of Product

United States

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